molecular formula C5H4ClN3O3 B1368418 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride CAS No. 1006433-28-8

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1368418
CAS No.: 1006433-28-8
M. Wt: 189.56 g/mol
InChI Key: SXMNSQYPAHXNPE-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the third position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.

    Chlorination: The final step involves the introduction of the carbonyl chloride group at the third position. This is typically achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous reagents such as nitric acid and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives. Additionally, the nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives:

    1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the nitro and carbonyl chloride groups, making it less reactive.

    3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride:

    1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but has a carboxylic acid group instead of a carbonyl chloride group, affecting its reactivity and use in synthesis.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMNSQYPAHXNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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